2-Allyl-5-aminoisoindoline-1,3-dione
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Overview
Description
2-Allyl-5-aminoisoindoline-1,3-dione is a compound belonging to the class of isoindoline derivatives. Isoindoline-1,3-dione derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This compound features an allyl group at the 2-position and an amino group at the 5-position, making it a unique and versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-5-aminoisoindoline-1,3-dione typically involves the condensation of phthalic anhydride with allylamine, followed by cyclization and amination reactions. One common method involves heating phthalic anhydride with allylamine in the presence of a catalyst to form the intermediate, which is then cyclized to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Allyl-5-aminoisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Allyl-5-aminoisoindoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Allyl-5-aminoisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and interfere with cellular processes. For example, it may inhibit certain enzymes involved in disease pathways or bind to receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-methylisoindoline-1,3-dione: Similar in structure but with a methyl group instead of an allyl group.
5-Bromo-2-isopropylisoindoline-1,3-dione: Contains a bromine atom and an isopropyl group, showing different reactivity and applications.
2-Aminoisoindoline-1,3-dione: Lacks the allyl group, making it less versatile in certain reactions.
Uniqueness
2-Allyl-5-aminoisoindoline-1,3-dione is unique due to the presence of both an allyl and an amino group, which provides it with distinct reactivity and a wide range of applications in various fields .
Properties
Molecular Formula |
C11H10N2O2 |
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Molecular Weight |
202.21 g/mol |
IUPAC Name |
5-amino-2-prop-2-enylisoindole-1,3-dione |
InChI |
InChI=1S/C11H10N2O2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5,12H2 |
InChI Key |
ZEJXZKMBVMCJEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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